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Compound of Interest

Compound Name:
(4-Benzylmorpholin-2-yl)acetic

acid

Cat. No.: B134563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and

mechanisms of action of substituted morpholine acetic acids and their derivatives. The

morpholine ring is recognized as a privileged structure in medicinal chemistry, often enhancing

potency, modulating pharmacokinetic properties, and providing desirable drug-like

characteristics.[1][2] When functionalized with an acetic acid moiety or its bioisosteres, these

compounds exhibit a wide range of pharmacological activities, making them a focal point for

drug discovery and development.

Synthesis of Substituted Morpholine Acetic Acid
Derivatives
The synthesis of morpholine acetic acid derivatives typically begins with the N-alkylation of

morpholine. A common and straightforward approach involves the reaction of morpholine with

an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base

and a suitable solvent.[3] The resulting ester, ethyl morpholinoacetate, is a key intermediate

that can be hydrolyzed under acidic or basic conditions to yield the target morpholine-4-yl-

acetic acid.

Further complexity and diversity can be introduced by starting with substituted morpholines or

by functionalizing the acetic acid moiety. For instance, the intermediate ester can be reacted
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with hydrazine hydrate to form a hydrazide, which serves as a versatile precursor for

synthesizing a variety of heterocyclic systems, including Schiff bases, 1,2,4-triazoles, and

1,3,4-oxadiazoles, each with distinct biological profiles.[4][5]

// Nodes Morpholine [label="Substituted\nMorpholine", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Haloacetate [label="Ethyl Bromoacetate\nor Chloroacetate",

fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateEster [label="Ethyl

Morpholinoacetate\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis

[label="Acid/Base\nHydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

FinalAcid [label="Substituted\nMorpholine\nAcetic Acid", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine\nHydrate", fillcolor="#FBBC05",

fontcolor="#202124"]; Hydrazide [label="Acetohydrazide\nDerivative", fillcolor="#FFFFFF",

fontcolor="#202124"]; Heterocycles [label="Further\nDerivatization\n(e.g., Triazoles)",

fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Morpholine -> IntermediateEster [label="N-Alkylation\n(Base, Solvent)"]; Haloacetate -

> IntermediateEster; IntermediateEster -> Hydrolysis [label="Step 1"]; Hydrolysis -> FinalAcid

[label="Step 2"]; IntermediateEster -> Hydrazide [label="Alternative Path"]; Hydrazine ->

Hydrazide; Hydrazide -> Heterocycles; } dot Caption: General synthetic workflow for

morpholine acetic acid and its derivatives.

Key Biological Activities and Quantitative Data
Substituted morpholine acetic acid derivatives have demonstrated a broad spectrum of

biological activities, including antimicrobial, antiurease, and anticancer effects.

Anti-urease Activity
Bacterial ureases are critical virulence factors in several pathologies, such as peptic ulcers

caused by Helicobacter pylori.[4] Several morpholine derivatives have been identified as potent

urease inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory

concentration (IC50), with lower values indicating higher potency.

Table 1: Urease Inhibitory Activity of Substituted Morpholine Derivatives
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Compound ID
Structure
Description

IC50 (µM) Reference

10

2-{(6-morpholin-4-
ylpyridin-3-
yl)amino}-N'-[5-(4-
chlorophenyl)-3-
phenyl-1,3-thiazol-
2(3H)-
ylidene]acetohydra
zide

2.37 ± 0.19 [4]

5g

2-(1-(5-

chlorothiophen-2-

yl)ethylidene)-N-(2-

morpholinoethyl)hydra

zinecarbothioamide

3.80 ± 1.9 [6]

5k
N/A (Thiazole

derivative)
9.8 ± 0.023 [7]

3

Ethyl 2-[(6-morpholin-

4-ylpyridin-3-

yl)amino]acetate

13.23 ± 2.25 [4]

| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |[6][7] |

Note: Compound structures can be complex. The description provides a general idea of the

chemical class.

Antimicrobial and Antifungal Activity
The morpholine scaffold is a component of several antimicrobial drugs.[4] Derivatives of

morpholine acetic acid have been tested against various bacterial and fungal strains, with their

efficacy measured by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives
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Compound ID Target Organism MIC (µg/mL) Reference

12
Mycobacterium
smegmatis

15.6 [4]

8

M. smegmatis, C.

albicans, S.

cerevisiae, P.

aeruginosa

Active against all

tested
[4]

Various Candida albicans 500 - 1000 [4]

Co(II) Complex Aspergillus fumigatus 312 [8]

| Co(II) Complex | Candida albicans | 156 |[8] |

Anticancer and Enzyme Inhibition
Certain substituted morpholine derivatives act as inhibitors of key signaling enzymes implicated

in cancer, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10] PC-PLC is

involved in cell proliferation, differentiation, and metastasis.[10] Its inhibition can disrupt

oncogenic signaling pathways.

Mechanism of Action: Inhibition of Urease
The anti-urease activity of morpholine derivatives is a key area of investigation. Urease, a

nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia, which allows

pathogens like H. pylori to survive in the acidic environment of the stomach. Inhibitors block the

active site of the enzyme, preventing this hydrolysis. Molecular docking studies suggest that

these compounds interact with key amino acid residues and the nickel ions in the urease active

site, leading to competitive or uncompetitive inhibition.[6][7]

// Outcome Nodes PathogenSurvival [label="Pathogen Survival\n(e.g., H. pylori)", shape=box,

fillcolor="#34A853", fontcolor="#FFFFFF"]; NoSurvival [label="Inhibition of\nPathogen Growth",

shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges connecting outcomes Ammonia -> PathogenSurvival [label="Enables"]; Blocked ->

NoSurvival [label="Leads to"]; } dot Caption: Mechanism of urease inhibition by morpholine
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acetic acid derivatives.

Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on their chemical structure.

Structure-Activity Relationship (SAR) studies help in designing more potent and selective

molecules.[1]

The Morpholine Ring: The nitrogen atom in the morpholine ring is often crucial for activity,

potentially forming hydrogen bonds or acting as a basic center to interact with biological

targets.[2]

Substituents on the Acetic Acid Moiety: Converting the carboxylic acid to amides, hydrazides,

or various heterocyclic rings (like thiazoles, triazoles) significantly modulates the biological

activity. For instance, compound 10, a complex thiazole derivative, is the most potent urease

inhibitor in its series, far exceeding the activity of its simpler ester precursor (compound 3).[4]

Aromatic Substituents: The nature and position of substituents on any attached aromatic

rings can drastically alter potency. Electron-withdrawing groups, for example, have been

shown to enhance the inhibitory potency of some urease inhibitors.[11] For inhibitors of

PI3K/MEK pathways, the substitution pattern on the core aromatic ring is critical for isoform

selectivity and overall efficacy.[12]

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation

of these compounds.

General Synthesis of Ethyl 2-[(6-morpholin-4-ylpyridin-3-
yl)amino]acetate (Compound 3)
This protocol is based on the synthesis described by Bektaş et al.[4]

Starting Material: Commercially available 6-morpholin-4-ylpyridin-3-amine (Compound 2).

Reaction: A solution of Compound 2 in a suitable solvent (e.g., ethanol) is treated with ethyl

bromoacetate.
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Conditions: The reaction mixture is refluxed for several hours.

Work-up: After cooling, the mixture is typically poured into ice-water to precipitate the

product.

Purification: The crude solid is filtered, washed with water, and recrystallized from a suitable

solvent like ethanol to yield the pure ester (Compound 3).

Synthesis of 5-{[(6-morpholin-4-ylpyridin-3-
yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (Compound 7)
This protocol is adapted from the synthesis described by Bektaş et al.[4]

Starting Material: 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide (Compound 4),

which is prepared by reacting the ester (Compound 3) with hydrazine hydrate.

Reaction: Compound 4 (10 mmol) and carbon disulfide (CS2, 10 mol) are added to a

solution of potassium hydroxide (KOH, 10 mol) in a mixture of water and ethanol.

Conditions: The reaction mixture is refluxed for 3 hours.

Work-up: The solvent is evaporated under reduced pressure. The resulting solid is dissolved

in water and acidified with concentrated HCl.

Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol to

afford the final compound.

In Vitro Urease Inhibition Assay (Indophenol Method)
This is a common method for evaluating urease inhibitory activity.[6][11]

Reagents: Jack bean urease, urea solution, phosphate buffer, phenol-nitroprusside solution,

and alkali-hypochlorite solution.

Procedure:

A solution of the test compound (at various concentrations) is pre-incubated with the

urease enzyme in phosphate buffer.
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The reaction is initiated by adding a urea solution, and the mixture is incubated at a

controlled temperature (e.g., 30°C).

The amount of ammonia produced from urea hydrolysis is quantified

spectrophotometrically by adding the phenol-nitroprusside and alkali-hypochlorite

reagents, which react with ammonia to form a stable blue indophenol dye.

Measurement: The absorbance of the blue color is measured at a specific wavelength (e.g.,

630 nm).

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the

reaction with the test compound to that of a control reaction without the inhibitor. The IC50

value is then determined from the dose-response curve. Thiourea is commonly used as a

standard inhibitor for comparison.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/figure/The-urease-inhibitory-activity-of-different-concentrations-of-morpholin-derivatives_tbl2_242653588
https://www.mdpi.com/2304-6740/11/7/278
https://pmc.ncbi.nlm.nih.gov/articles/PMC8583960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8583960/
https://pubmed.ncbi.nlm.nih.gov/31442363/
https://www.researchgate.net/figure/Literature-reported-urease-inhibitors-and-rationale-for-strategic-development-of_fig1_380823874
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792322/
https://www.benchchem.com/product/b134563#biological-activity-of-substituted-morpholine-acetic-acids
https://www.benchchem.com/product/b134563#biological-activity-of-substituted-morpholine-acetic-acids
https://www.benchchem.com/product/b134563#biological-activity-of-substituted-morpholine-acetic-acids
https://www.benchchem.com/product/b134563#biological-activity-of-substituted-morpholine-acetic-acids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b134563?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

